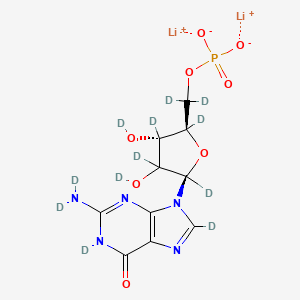
Cdk12/13-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cdk12/13-IN-1 is a compound that acts as an inhibitor of cyclin-dependent kinases 12 and 13. These kinases are involved in the regulation of gene transcription, particularly in the DNA damage response and RNA splicing. The inhibition of these kinases has shown potential in cancer therapy, particularly in cancers that exhibit resistance to other treatments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cdk12/13-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reactionCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Cdk12/13-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformation .
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with enhanced potency and selectivity towards cyclin-dependent kinases 12 and 13. These derivatives are often tested for their biological activity and potential therapeutic applications .
Applications De Recherche Scientifique
Cdk12/13-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of cyclin-dependent kinases in gene transcription and RNA splicing . In biology, it is employed to investigate the molecular mechanisms underlying cancer progression and resistance to therapy . In medicine, this compound is being explored as a potential therapeutic agent for various types of cancer, including breast cancer and ovarian cancer . In industry, it is used in the development of new drugs and therapeutic strategies targeting cyclin-dependent kinases .
Mécanisme D'action
Cdk12/13-IN-1 exerts its effects by inhibiting the activity of cyclin-dependent kinases 12 and 13. These kinases are involved in the phosphorylation of the carboxy-terminal domain of RNA polymerase II, which is essential for the transcription of genes involved in the DNA damage response and RNA splicing . By inhibiting these kinases, this compound disrupts the transcription of these genes, leading to the accumulation of DNA damage and the induction of cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Cdk12/13-IN-1 is unique in its dual inhibition of cyclin-dependent kinases 12 and 13. Other similar compounds include SR-4835 and THZ-531, which also target these kinases but may have different selectivity and potency profiles . The uniqueness of this compound lies in its ability to selectively degrade both kinases, making it a promising candidate for cancer therapy .
Similar Compounds
- SR-4835
- THZ-531
- ZSQ836
- Compound 7f
Propriétés
Formule moléculaire |
C19H18N6O2 |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
N-[4-[(3R)-3-[(5-cyanopyrimidin-2-yl)amino]pyrrolidine-1-carbonyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C19H18N6O2/c1-2-17(26)23-15-5-3-14(4-6-15)18(27)25-8-7-16(12-25)24-19-21-10-13(9-20)11-22-19/h2-6,10-11,16H,1,7-8,12H2,(H,23,26)(H,21,22,24)/t16-/m1/s1 |
Clé InChI |
FEGMAABADHKFRL-MRXNPFEDSA-N |
SMILES isomérique |
C=CC(=O)NC1=CC=C(C=C1)C(=O)N2CC[C@H](C2)NC3=NC=C(C=N3)C#N |
SMILES canonique |
C=CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)NC3=NC=C(C=N3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-tert-butyl-3-[[2-[4-(2-hydroxyethoxy)anilino]-5-methylpyrimidin-4-yl]amino]benzenesulfonamide](/img/structure/B12368097.png)
![(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid](/img/structure/B12368099.png)
![7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione](/img/structure/B12368102.png)
![(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol;dihydrochloride](/img/structure/B12368105.png)








